molecular formula C26H29N7O3S B11425988 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11425988
M. Wt: 519.6 g/mol
InChI Key: HCFAGKCIYMHWEM-UHFFFAOYSA-N
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Description

7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines a piperazine ring, a nitrophenyl group, and a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step procedures. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of piperazine with 3-(benzylamino)-4-nitrophenyl derivatives under controlled conditions.

    Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the thiadiazolo-pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of a nitrophenyl group, a piperazine ring, and a thiadiazolo-pyrimidinone core

Properties

Molecular Formula

C26H29N7O3S

Molecular Weight

519.6 g/mol

IUPAC Name

7-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2-butyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C26H29N7O3S/c1-2-3-9-24-29-32-25(34)17-23(28-26(32)37-24)31-14-12-30(13-15-31)20-10-11-22(33(35)36)21(16-20)27-18-19-7-5-4-6-8-19/h4-8,10-11,16-17,27H,2-3,9,12-15,18H2,1H3

InChI Key

HCFAGKCIYMHWEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5

Origin of Product

United States

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